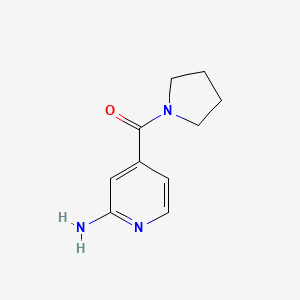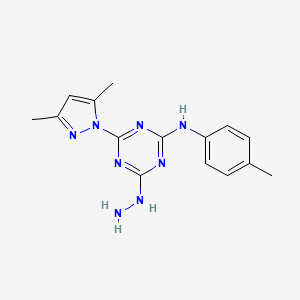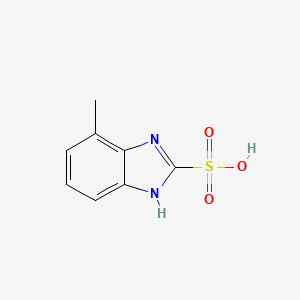![molecular formula C19H32N2O B1326731 (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine CAS No. 1119452-39-9](/img/structure/B1326731.png)
(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine” is a chemical compound with the CAS Number: 1119452-39-9 . It has a molecular weight of 304.48 . The IUPAC name for this compound is N-(3-isopropoxypropyl)-N-[(1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H32N2O/c1-4-11-21-12-5-7-18-14-17(8-9-19(18)21)15-20-10-6-13-22-16(2)3/h8-9,14,16,20H,4-7,10-13,15H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C .Applications De Recherche Scientifique
Structural Analysis and Comparison : A study by Ullah and Stoeckli-Evans (2021) analyzed the crystal structure and Hirshfeld surface of a related compound, providing insights into its structural characteristics and potential for various applications in material science and drug design (Ullah & Stoeckli-Evans, 2021).
Neuroprotective Effects : Research by Kotake et al. (2005) explored the neuroprotective effects of a related tetrahydroquinoline compound. They found it to protect dopaminergic neurons, which could have implications for neurodegenerative diseases like Parkinson's (Kotake et al., 2005).
Endogenous Presence in Parkinsonian Brains : A study by Niwa et al. (1991) identified tetrahydroisoquinoline derivatives as novel endogenous amines in parkinsonian and normal human brains, suggesting their potential role in neurodegenerative processes (Niwa et al., 1991).
Kinetic Resolution and Synthesis : Krasnov et al. (2002) discussed the kinetic resolution of tetrahydroquinoline derivatives, which is significant for the synthesis of optically active compounds used in pharmaceuticals and organic chemistry (Krasnov et al., 2002).
Antioxidant Activity : Nishiyama et al. (2003) evaluated the antioxidant activities of tetrahydroquinoline derivatives, indicating their potential utility in materials science and pharmacology (Nishiyama et al., 2003).
Pharmacological Evaluation for Dopaminomimetic Properties : Zára-Kaczián et al. (1986) conducted pharmacological evaluations of tetrahydroisoquinoline derivatives, revealing their potential in developing antidepressant drugs (Zára-Kaczián et al., 1986).
Antifungal Activity : Surikova et al. (2010) synthesized tetrahydroquinoline derivatives and found them to possess antifungal activity against Candida albicans, indicating potential applications in antifungal drug development (Surikova et al., 2010).
Metal Ion Sensing Properties : Hazra et al. (2018) explored the fluorescence sensing properties of quinoline-based isomers for metal ions, showcasing their potential use in chemical sensing and analytical chemistry (Hazra et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-propan-2-yloxy-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-4-11-21-12-5-7-18-14-17(8-9-19(18)21)15-20-10-6-13-22-16(2)3/h8-9,14,16,20H,4-7,10-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKWKSWOGVLIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNCCCOC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136729 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine | |
CAS RN |
1119452-39-9 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)
![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)


![2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide](/img/structure/B1326662.png)
![2-[(4-Iodophenyl)amino]propanohydrazide](/img/structure/B1326663.png)

![2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326672.png)

